N-acetyldichloro-L-tyrosine
Description
N-Acetyldichloro-L-tyrosine is a halogenated derivative of L-tyrosine, where acetyl groups and chlorine atoms are introduced at specific positions on the aromatic ring. The dichloro substitution likely occurs at the 3 and 5 positions of the tyrosine ring, similar to the diiodo variant. This modification enhances molecular weight, alters electronic properties, and may influence biological activity compared to non-halogenated counterparts.
Properties
CAS No. |
20818-21-7 |
|---|---|
Molecular Formula |
C11H11Cl2NO4 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1 |
InChI Key |
JXTXIPSILLOFNY-VIFPVBQESA-N |
SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Molecular Characteristics
*Inferred based on structural analogs.
Key Observations:
- Halogen Effects: Chlorine (atomic weight ~35.5) and iodine (~126.9) substitutions significantly increase molecular weight compared to the parent compound (N-acetyl-L-tyrosine). Dichloro substitution (~316.12 g/mol) is lighter than diiodo (~467.03 g/mol) but heavier than the non-halogenated form (223.23 g/mol) .
- Solubility : N-Acetyl-L-tyrosine is water-soluble, whereas halogenation (e.g., diiodo or dichloro) reduces solubility due to increased hydrophobicity. The ethyl ester in the nitro-chloro derivative () further decreases polarity .
- Stability : Halogens like chlorine and iodine may enhance stability against enzymatic degradation compared to unmodified tyrosine, as seen in pharmaceutical reference standards ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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